2-Furan-2-yl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-5-ylamine is a complex organic compound that belongs to a class of heterocyclic compounds known for their potential biological activities. This compound features a fused tricyclic structure comprising pyrazole, triazole, and pyrimidine moieties, which are significant in medicinal chemistry due to their interactions with various biological targets.
The compound is classified under the broader category of pyrazolo-triazolo-pyrimidines, which have been studied extensively for their pharmacological properties, particularly as antagonists of adenosine receptors. The specific compound mentioned has been synthesized and characterized in various studies focusing on its potential therapeutic applications .
The synthesis of 2-Furan-2-yl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-5-ylamine typically involves multi-step reactions starting from readily available precursors. A common synthetic route includes:
The molecular formula for 2-Furan-2-yl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-5-ylamine is with a molecular weight of approximately 241.20 g/mol.
The structure includes:
This unique arrangement contributes to its potential biological activity by providing multiple points for interaction with biological targets.
The chemical behavior of 2-Furan-2-yl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-5-ylamine can be characterized by several key reactions:
The mechanism of action for compounds like 2-Furan-2-yl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-5-ylamine often involves interaction with specific receptors in biological systems. In particular:
This modulation can lead to various physiological effects, making these compounds valuable in therapeutic contexts.
The physical properties of 2-Furan-2-yl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-5-ylamine include:
Chemical properties include stability under standard laboratory conditions but may vary when exposed to different pH levels or reactive agents.
The primary applications of 2-Furan-2-yl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-5-ylamine lie within medicinal chemistry:
The PTP scaffold serves as a versatile molecular platform for developing AR antagonists due to its capacity for strategic substitutions that modulate receptor binding kinetics and subtype selectivity. The tricyclic core mimics the purine structure of endogenous adenosine, enabling competitive binding at AR orthosteric sites [4] [8]. Key structural modifications and their pharmacological impacts include:
C5 Position (Amino Group): A free amino group at C5 is essential for high A₂ₐ affinity. This moiety engages in hydrogen bonding with transmembrane residues (e.g., Asn253 in hA₂ₐ) and stabilizes the receptor-antagonist complex [4]. Derivatization to carbamoyl or alkylamino groups shifts selectivity toward A₃ receptors, as evidenced by MRE-3008-F20 (A₃ Ki = 0.29 nM) [4].
N7 Position: Alkylation at N7 dramatically influences subtype selectivity and metabolic stability. While the unsubstituted derivative (CAS 162401-16-3) exhibits moderate pan-AR affinity, N7-arylalkyl chains confer enhanced A₂ₐ selectivity. For example:
SCH-442416 (7-(3-(4-Methoxyphenyl)propyl derivative; CAS 316173-57-6; MW: 389.41 g/mol) exhibits dual A₂ₐ/A₃ antagonism with Ki values <10 nM [3].
C8/C9 Positions: Small alkyl groups (methyl, propyl) at C8 enhance A₃ affinity, whereas bulkier substituents diminish binding across all subtypes [4] [8].
Table 1: Impact of Structural Modifications on Adenosine Receptor Affinity
Compound (CAS) | Substituents | Affinity Profile (Ki, nM) | Primary Selectivity |
---|---|---|---|
Base scaffold (162401-16-3) | None (C2: Furan-2-yl; C5: NH₂) | Pan-AR (hA₁, hA₂ₐ, hA₃ >1000 nM)* | Low |
SCH-58261 (160098-96-4) | N7: Phenethyl | hA₂ₐ Ki = 0.6 nM; hA₁ >1000 nM [5] [10] | A₂ₐ |
SCH-442416 (316173-57-6) | N7: 3-(4-Methoxyphenyl)propyl | hA₂ₐ Ki = 0.8 nM; hA₃ Ki = 5.2 nM [3] | A₂ₐ/A₃ |
MRE-3008-F20 (Not specified) | C5: 4-Methoxy-phenylcarbamoyl; C8: Propyl | hA₃ Ki = 0.29 nM [4] | A₃ |
*Computational studies reveal that N7-alkylation induces conformational changes in the ligand-receptor complex. Molecular docking and SuMD simulations demonstrate that phenethyl or arylpropyl chains at N7 occupy secondary binding pockets in A₂ₐ and A₃ receptors, enhancing both affinity and residence time [2] [4].
The furan-2-yl group at C2 is a non-negotiable determinant of AR binding affinity across PTP derivatives. This heteroaromatic ring serves dual roles: electronic modulation of the core scaffold and direct interaction with conserved residues in the AR binding pocket. Key attributes include:
Table 2: Comparative Binding Affinities of C2-Substituted PTP Derivatives
C2 Substituent | A₁ Ki (nM) | A₂ₐ Ki (nM) | A₃ Ki (nM) | Relative Potency vs. Furan-2-yl |
---|---|---|---|---|
Furan-2-yl | 1200 | 15 | 40 | 1.0 (Reference) [4] |
Phenyl | >10,000 | 320 | 2100 | 0.05-0.2x [4] |
Thien-2-yl | 5600 | 85 | 290 | 0.3-0.5x [4] [8] |
Pyridin-3-yl | >10,000 | 450 | 1800 | 0.1-0.3x [8] |
Structure-activity relationship (SAR) studies confirm that furan-2-yl is superior to other bioisosteres:
Computational analyses rationalize this SAR: Molecular dynamics simulations show that furan-2-yl stabilizes the bioactive conformation through water-mediated hydrogen bonds and hydrophobic contacts in subpockets inaccessible to larger substituents [2] [4]. This explains its persistence as the optimal C2 substituent in clinical candidates like SCH-442416 and SCH-58261, despite extensive exploration of alternatives [3] [5] [10].
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 99593-25-6
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: